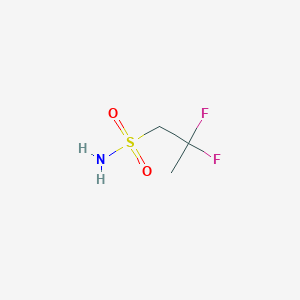

2,2-二氟丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Difluoropropane-1-sulfonamide is a compound that is related to a class of chemicals that include fluorinated sulfonamides and sulfones. These compounds are of interest due to their potential applications in organic synthesis and material science. They often exhibit unique chemical and biological properties such as stability, lipophilicity, and bioavailability, which make them valuable in various fields including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of related fluorinated sulfonamide compounds has been explored in several studies. For instance, difluoromethyl 2-pyridyl sulfone has been used as a gem-difluoroolefination reagent for aldehydes and ketones, indicating the potential for creating double bonds adjacent to a difluoromethyl group . Additionally, a palladium-catalyzed ring-opening sulfonylation of gem-difluorocyclopropanes has been reported, which allows for the efficient construction of 2-fluoroallylic sulfones with diverse functional groups . These methods demonstrate the versatility of fluorinated sulfonamides in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of fluorinated sulfonamides can be quite complex. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds have been studied, revealing insights into their electron delocalization and bond characteristics. These studies show that upon deprotonation, there is a shortening of the S-N bond due to electron delocalization from the nitrogen into the sulfur's 3d orbitals .

Chemical Reactions Analysis

Fluorinated sulfonamides can undergo various chemical reactions. Silver-catalyzed vinylic C-F bond activation has been used to synthesize 2-fluoroindoles from β,β-difluoro-o-sulfonamidostyrenes, demonstrating the reactivity of such compounds in cyclization reactions . Furthermore, the reactivity of trifluoromethanesulfonamide in forming heterocycles through condensation with carbonyl compounds has been highlighted, showing the potential for creating a wide range of heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-difluoropropane-1-sulfonamide and related compounds are influenced by the presence of fluorine atoms and the sulfonamide group. Fluorine's small size and high electronegativity contribute to the stability and lipophilicity of these molecules. The sulfonic acid functional group is also significant, finding use in materials such as proton-exchange membranes and surfactants, as well as in molecules with biological and pharmacological activities .

科学研究应用

环境影响和转化

- 灭火泡沫表面活性剂转化:Forafac®1157是一种新型氟化表面活性剂,开发用于在成膜泡沫中替代全氟辛烷磺酸(PFOS),其主要成分被确定为6:2氟代端基磺酰胺烷基甜菜碱(6:2 FTAB)。本研究阐明了6:2 FTAB的结构,并确定了其在贻贝和比目鱼中的主要代谢物,以及在模拟北极条件下的光解转化产物。与PFOS相反,6:2 FTAB在生物和环境样品中表现出广泛的代谢,表明这些化合物具有不同的环境和毒理学特征(Moe et al., 2012)。

化学性质和应用

- 有机化学中的三氟甲磺酰胺和三氟甲磺酰亚胺:三氟甲磺酰胺,包括N-三氟甲磺酰衍生物,由于其高NH-酸度、亲脂性、催化活性和特定的化学性质,在有机化学中占有特殊地位。它们被用作试剂、高效催化剂或多种反应中的添加剂。本综述涵盖了三氟甲磺酰胺和三氟甲磺酰亚胺在有机化学、医学、生物化学、催化和农业中的合成和应用,突出了它们在各个领域的意义 (Moskalik & Astakhova, 2022)。

有机合成中的新型试剂

- 2-吡啶基二氟甲基砜作为宝石二氟烯化试剂:2-吡啶基二氟甲基砜被确定为一种新型高效的醛和酮宝石二氟烯化试剂。本研究展示了它在有机合成中的用途,提供了一种将二氟甲基引入各种化合物的新方法。反应中形成的氟化亚磺酸盐中间体相对稳定,可以通过(19)F NMR观察到,表明在进一步的合成过程中有潜在的应用 (Zhao et al., 2010)。

安全和危害

The safety information for 2,2-Difluoropropane-1-sulfonamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

作用机制

Target of Action

Sulfonamides, a class of compounds to which 2,2-difluoropropane-1-sulfonamide belongs, are known to target bacterial enzyme dihydropteroate synthetase .

Mode of Action

Sulfonamides, including 2,2-difluoropropane-1-sulfonamide, are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Biochemical Pathways

As a sulfonamide, 2,2-difluoropropane-1-sulfonamide likely affects the synthesis of folic acid, a crucial component for bacterial growth .

Result of Action

By inhibiting the synthesis of folic acid, sulfonamides like 2,2-difluoropropane-1-sulfonamide can prevent the production of nucleic acids, such as dna or rna, in bacteria .

属性

IUPAC Name |

2,2-difluoropropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO2S/c1-3(4,5)2-9(6,7)8/h2H2,1H3,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGHKPNGHPYIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone](/img/structure/B2552030.png)

![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2552041.png)

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2552049.png)

![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)

![N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552051.png)